molecular formula C17H14Cl2N4O2 B4725689 1-[(2,4-DICHLOROPHENOXY)METHYL]-N~3~-(4-METHYL-2-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE

1-[(2,4-DICHLOROPHENOXY)METHYL]-N~3~-(4-METHYL-2-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE

Cat. No.: B4725689
M. Wt: 377.2 g/mol
InChI Key: DTFLATVHYYIVPO-UHFFFAOYSA-N
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Description

1-[(2,4-DICHLOROPHENOXY)METHYL]-N~3~-(4-METHYL-2-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE is a synthetic organic compound known for its diverse applications in various scientific fields. This compound features a pyrazole ring substituted with a carboxamide group, a pyridyl group, and a dichlorophenoxy methyl group, making it a molecule of interest in medicinal chemistry and agricultural sciences.

Properties

IUPAC Name

1-[(2,4-dichlorophenoxy)methyl]-N-(4-methylpyridin-2-yl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N4O2/c1-11-4-6-20-16(8-11)21-17(24)14-5-7-23(22-14)10-25-15-3-2-12(18)9-13(15)19/h2-9H,10H2,1H3,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTFLATVHYYIVPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)C2=NN(C=C2)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(2,4-DICHLOROPHENOXY)METHYL]-N~3~-(4-METHYL-2-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

    Introduction of the carboxamide group: This step involves the reaction of the pyrazole derivative with carboxylic acid derivatives or their activated forms (e.g., acid chlorides or anhydrides).

    Attachment of the pyridyl group: This can be done via nucleophilic substitution reactions using pyridine derivatives.

    Incorporation of the dichlorophenoxy methyl group: This step often involves the reaction of the pyrazole derivative with 2,4-dichlorophenoxy methyl halides under basic conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

1-[(2,4-DICHLOROPHENOXY)METHYL]-N~3~-(4-METHYL-2-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the dichlorophenoxy methyl group, using nucleophiles like amines or thiols.

    Hydrolysis: Acidic or basic hydrolysis can break down the carboxamide group, leading to the formation of carboxylic acids and amines.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles like sodium azide (NaN3). Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[(2,4-DICHLOROPHENOXY)METHYL]-N~3~-(4-METHYL-2-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research explores its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It is used in the development of agrochemicals, such as herbicides and pesticides, due to its ability to interact with specific biological pathways in plants.

Mechanism of Action

The mechanism of action of 1-[(2,4-DICHLOROPHENOXY)METHYL]-N~3~-(4-METHYL-2-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby reducing inflammation.

Comparison with Similar Compounds

1-[(2,4-DICHLOROPHENOXY)METHYL]-N~3~-(4-METHYL-2-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE can be compared with similar compounds such as:

    N-Methyl-N-propargyl-3-(2,4-dichlorophenoxy)propylamine hydrochloride: Known for its use as a monoamine oxidase inhibitor.

    [4-[(2,4-dichlorophenoxy)methyl]phenyl]-(4-methyl-1-piperazinyl)methanone: A benzamide derivative with potential biological activities.

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(2,4-DICHLOROPHENOXY)METHYL]-N~3~-(4-METHYL-2-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 2
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1-[(2,4-DICHLOROPHENOXY)METHYL]-N~3~-(4-METHYL-2-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE

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